3-bromo-6-phenyl-9H-carbazole derivatives and analogues
3-bromo-6-phenyl-9H-carbazole derivatives and analogues
Topic: 3-Bromo-6-phenyl-9H-carbazole: Synthesis, Electronic Properties, and Application Architectures Content Type: Technical Whitepaper / Experimental Guide Audience: Senior Researchers, Material Scientists, and Medicinal Chemists[1]
Executive Summary: The Asymmetric Advantage
3-bromo-6-phenyl-9H-carbazole (CAS: 1303472-72-1) represents a critical "desymmetrized" scaffold in the carbazole family.[1] Unlike its symmetric cousins (3,6-dibromo or 3,6-diphenylcarbazole), this molecule offers three distinct vectors for functionalization:[1]
-
C3-Bromine: A reactive handle for cross-coupling (Suzuki/Buchwald) to introduce electron-accepting (A) moieties.[1]
-
C6-Phenyl: A conjugation extender that modulates the triplet energy (
) and improves thermal stability without excessive molecular weight. -
N9-Amine: A nucleophilic site for tuning solubility and HOMO levels via alkylation or arylation.
This asymmetry makes it an ideal "platform molecule" for constructing Bipolar Host Materials for Phosphorescent and TADF OLEDs, as well as a versatile pharmacophore in medicinal chemistry.
Part 1: Structural & Electronic Analysis
The utility of 3-bromo-6-phenyl-9H-carbazole lies in its electronic landscape.[1] By breaking the symmetry of the carbazole core, researchers can independently tune the HOMO and LUMO distributions.
| Property | Value / Characteristic | Impact on Application |
| Molecular Formula | Base scaffold for high-molecular-weight hosts.[2] | |
| Molecular Weight | 322.20 g/mol | Low enough to allow vacuum deposition after derivatization.[1] |
| Triplet Energy ( | ~2.85 eV (Estimated) | High enough to host Green/Red emitters; borderline for Blue. |
| HOMO Level | -5.6 to -5.7 eV | Deep HOMO facilitates hole injection from anodes.[1] |
| LUMO Distribution | Localized on Carbazole/Ph | Allows spatial separation of FMOs when coupled to acceptors.[1] |
Mechanistic Insight: The phenyl ring at C6 extends the
Part 2: Synthetic Architectures
The synthesis of this asymmetric core is non-trivial due to the inherent symmetry of the starting material, carbazole. The most robust industrial route involves the statistical desymmetrization of 3,6-dibromocarbazole.
Core Synthesis: Statistical Suzuki Coupling
This protocol prioritizes the mono-arylation of 3,6-dibromocarbazole.[1] While statistical, the cost-effectiveness of the starting material makes this the standard route.
Reaction Scheme:
Experimental Protocol:
-
Reagents:
-
3,6-Dibromocarbazole (10.0 g, 30.8 mmol)[1]
-
Phenylboronic acid (3.75 g, 30.8 mmol) – Strict 1:1 stoichiometry is crucial.
-
(1.0 g, 3 mol%) – Tetrakis is preferred over Pd(dppf)Cl2 to minimize bis-coupling.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Solvent: Toluene:Ethanol:Water (4:1:1 ratio, 150 mL total).
-
Base:
(2M aqueous solution, 45 mL).
-
-
Procedure:
-
Degassing: Charge the 3,6-dibromocarbazole, phenylboronic acid, and solvent into a 500 mL 3-neck flask. Sparge with Argon for 30 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.
-
Catalyst Addition: Add
under positive Argon flow. -
Reflux: Heat to 90°C (internal temperature) for 12–16 hours. Monitor via TLC (Hexane:DCM 3:1). You will observe three spots: Top (Di-phenyl), Middle (Mono-phenyl), Bottom (Starting Material).[1]
-
Workup: Cool to RT. Separate organic layer. Wash aqueous layer with DCM (
mL). Combine organics, dry over , and concentrate.
-
-
Purification (The Bottleneck):
Part 3: Functionalization Logic & Visualization
Once the core is synthesized, it serves as a divergence point. The DOT diagram below illustrates the decision tree for functionalizing this scaffold.
Figure 1: Synthetic divergence from the 3-bromo-6-phenyl-9H-carbazole scaffold. The N-position controls processing properties, while the C3-position defines the electronic function.
Part 4: Material Science Applications (OLEDs)
The primary industrial application of this scaffold is in Phosphorescent OLEDs (PhOLEDs) .
Design of Bipolar Hosts
To achieve high efficiency, a host material must balance hole and electron transport. 3-bromo-6-phenyl-9H-carbazole is a Hole Transporting (p-type) block.[1]
-
Strategy: Couple an Electron Transporting (n-type) moiety to the C3-position.[1]
-
Common Acceptors: Triazine, Pyrimidine, Benzimidazole.
-
Example Structure: 9-Phenyl-3-(4,6-diphenyl-1,3,5-triazin-2-yl)-6-phenyl-carbazole.[1]
Performance Metrics of Derived Hosts:
| Parameter | Standard CBP | 3-Br-6-Ph Derived Host | Advantage |
| Glass Transition ( | 62°C | >110°C | Enhanced morphological stability due to asymmetry. |
| Triplet Energy | 2.56 eV | ~2.70 - 2.80 eV | Reduced conjugation length vs linear systems allows green/red hosting.[1] |
| Efficiency Roll-off | High | Low | Bipolar nature prevents charge accumulation at interfaces.[1] |
Part 5: Medicinal Chemistry Potential[1][3]
While less common than in OLEDs, this scaffold is emerging in kinase inhibitor research.
-
Bioisosterism: The carbazole core mimics the ATP-binding pocket of various kinases.
-
SAR Strategy: The C3-Br allows for the introduction of "tail" groups that extend into the solvent-exposed region of the binding pocket, while the C6-Phenyl provides hydrophobic interactions deep within the pocket.
References
-
Synthesis of Asymmetric Carbazoles
-
OLED Host Design
- Title: Compound for organic photoelectric device and organic photoelectric device including the same.
- Source: US P
-
URL:[1]
-
General Reactivity
- Title: A Comparative Guide to the Reactivity of 3,6-Dibromocarbazole and 3,6-Diiodocarbazole in Cross-Coupling Reactions.
- Source: BenchChem Technical Guides.
-
URL: (General Reference)[1]
-
Physical Properties
Sources
- 1. Nordmann Japan Ltd. | Chemical products | Chemical e-edata Search [en.chem-edata.com]
- 2. echemi.com [echemi.com]
- 3. 3-broMo-6,9-diphenyl-9H-carbazole Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. myskinrecipes.com [myskinrecipes.com]
- 5. 902518-11-0|9-(2-Bromophenyl)-9H-carbazole|BLD Pharm [bldpharm.com]
